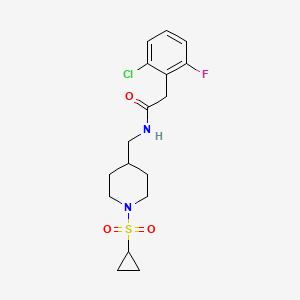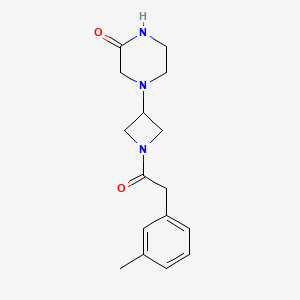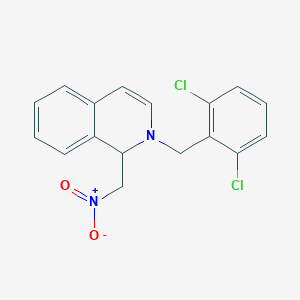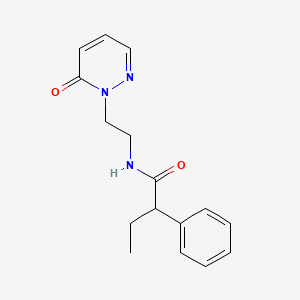
2-(2-chloro-6-fluorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-6-fluorophenyl)acetamides are a class of compounds that have been identified as potent thrombin inhibitors. These compounds are characterized by their ability to inhibit thrombin, an enzyme that plays a crucial role in blood coagulation, with high affinity. The presence of specific substituents such as 2,2-difluoro-2-aryl/heteroaryl-ethylamine and oxyguanidine groups has been shown to significantly enhance their potency as thrombin inhibitors .
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions and starting materials. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized using 2,6-dichloro-4-trifloromethylaniline and POCl3 in acetate, followed by characterization through NMR, IR, and X-ray diffraction analysis . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized from 3-fluoro-4-cyanophenol, with their structures confirmed by elemental analysis and NMR . These methods provide insights into the possible synthetic routes that could be applied to the target compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined to be monoclinic with specific crystallographic parameters . Additionally, the conformational analysis of related acetamides, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide, revealed the existence of preferred conformers, which could influence the interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by their substituents and molecular structure. For example, the introduction of a 2,2-difluoro-2-aryl/heteroaryl-ethylamine P3 substituent and an oxyguanidine P1 substituent was found to increase the potency of thrombin inhibition . The synthesis processes of related compounds also involve reactions such as the reaction of aniline derivatives with POCl3 or the use of 3-fluoro-4-cyanophenol as a primary compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure and substituents. The crystal data provided for N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, including space group and cell dimensions, are indicative of the solid-state properties of these compounds . The dipole moment method and quantum chemical calculations used to study the conformations of related acetamides suggest that these properties can be finely tuned by modifying the molecular structure .
科学的研究の応用
Heterocyclic Compound Synthesis and Antibacterial Activity
Research has been conducted on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These studies highlight the development of compounds with moderate inhibitory effects against various bacterial strains, emphasizing the importance of structural modifications to enhance antibacterial activity (Iqbal et al., 2017).
Enzyme Inhibition and Hemolytic Activity
Another aspect of research on similar compounds includes evaluating their antibacterial and anti-enzymatic potential, along with hemolytic activity assessments. These studies provide insights into the cytotoxic behavior of synthesized molecules and their potential as inhibitors of gram-negative bacterial strains (Nafeesa et al., 2017).
Structural Characterization and Crystallography
The structural characterization and crystallography of N-derivatives of acetamides have also been explored. These studies involve X-ray powder diffraction to characterize potential pesticide compounds, contributing to the development of new agrochemicals (Olszewska et al., 2011).
Thrombin Inhibition
In the field of bioorganic and medicinal chemistry, derivatives of 2-(2-chloro-6-fluorophenyl)acetamides have been investigated for their potential as potent thrombin inhibitors. These studies are crucial for developing new therapeutic agents targeting thrombin to treat various cardiovascular diseases (Lee et al., 2007).
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O3S/c18-15-2-1-3-16(19)14(15)10-17(22)20-11-12-6-8-21(9-7-12)25(23,24)13-4-5-13/h1-3,12-13H,4-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQRTGZMHFQRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2506446.png)
![5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2506447.png)

![4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2506450.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2506455.png)
![cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2506457.png)

![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)

![1-methyl-3-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea](/img/structure/B2506462.png)
![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)
